N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They have been found to exhibit anti-inflammatory, anti-tubercular, and anti-Parkinsonian properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final derivatives .Scientific Research Applications
Antitumor Properties
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine and related compounds have been researched extensively for their antitumor properties. Studies have found that certain benzothiazoles, including similar compounds, exhibit potent antitumor activity both in vitro and in vivo. These compounds act through the induction and biotransformation by cytochrome P450 1A1, leading to both active and inactive metabolites. Some studies also highlight their potential for clinical evaluation in treating tumors (Bradshaw et al., 2002).
Chemical Synthesis and Reactions
Research on N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine has involved its synthesis and reactions. This includes efficient synthesis methods for related benzothiazole and heterofused triazoles, and studies on the reactions of azido-benzothiazoles and benzo[b]thiophens to produce novel compounds (Sabnis & Rangnekar, 1990), (Gallagher et al., 1980).
Novel Applications and Derivatives
Further research has explored novel applications of related compounds, such as the development of security inks. For instance, studies on V-shaped molecules related to benzothiazoles have indicated potential uses in security applications due to their multi-stimuli responsive properties (Lu & Xia, 2016).
Radioisotope Labeling and Biological Studies
Studies have also delved into the synthesis of radioisotope carbon-14 labelled derivatives of related compounds for use in tracing studies of metabolism, residue, and environmental behavior (Yang et al., 2018).
Cellular Mechanisms and Anticancer Activity
Research on isoxazole derivatives of benzothiazoles has highlighted their cytotoxicity against various cancer cell lines, demonstrating their potential as anti-cancer agents. These compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting a mechanism of action that involves the activation of p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).
Mechanism of Action
Benzothiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation . Others have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3S3/c1-12-9-10-13-18(11-12)29-22(19(13)21-25-15-6-2-3-7-16(15)28-21)27-23-26-20-14(24)5-4-8-17(20)30-23/h2-8,12H,9-11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDGQFKRKFQDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(C=CC=C6S5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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